molecular formula C5H14Si B129451 n-Pentylsilane CAS No. 10177-98-7

n-Pentylsilane

Cat. No.: B129451
CAS No.: 10177-98-7
M. Wt: 102.25 g/mol
InChI Key: LXQCYGJKOIEWBN-UHFFFAOYSA-N
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Description

n-Pentylsilane is an organosilicon compound with the molecular formula C₅H₁₄Si It is a member of the silane family, where a silicon atom is bonded to a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Pentylsilane can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with silicon tetrachloride, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of pentylsilane often involves the direct reaction of pentyl chloride with silicon in the presence of a catalyst. This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

n-Pentylsilane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pentylsilanol.

    Reduction: It can be reduced to form pentylsilane hydride.

    Substitution: this compound can undergo substitution reactions where the pentyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Halogenating agents like chlorine or bromine are often used.

Major Products

    Oxidation: Pentylsilanol

    Reduction: this compound hydride

    Substitution: Various substituted silanes depending on the reagents used

Scientific Research Applications

n-Pentylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new pharmaceuticals.

    Industry: Used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which pentylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar in structure but with a phenyl group instead of a pentyl group.

    Methylsilane: Contains a methyl group instead of a pentyl group.

    Ethylsilane: Contains an ethyl group instead of a pentyl group.

Uniqueness

n-Pentylsilane is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it more hydrophobic compared to shorter-chain silanes like methylsilane and ethylsilane, potentially affecting its solubility and reactivity.

Properties

CAS No.

10177-98-7

Molecular Formula

C5H14Si

Molecular Weight

102.25 g/mol

IUPAC Name

pentylsilane

InChI

InChI=1S/C5H14Si/c1-2-3-4-5-6/h2-5H2,1,6H3

InChI Key

LXQCYGJKOIEWBN-UHFFFAOYSA-N

SMILES

CCCCC[Si]

Canonical SMILES

CCCCC[SiH3]

Synonyms

Pentyl-silane;  Amylsilane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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